molecular formula C21H30O5 B1243538 ludongnin H

ludongnin H

Cat. No.: B1243538
M. Wt: 362.5 g/mol
InChI Key: YPVJSAYFTDREBJ-ADEJXDBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ludongnin H is an ent-kaurane diterpenoid isolated from Isodon rubescens species, which are known for their structurally complex and bioactive secondary metabolites. These compounds typically feature a tetracyclic ent-kaurane skeleton with oxygenation at C-19 and additional modifications such as α-methylenecyclopentanone (D-ring) or tetrahydrofuran (E-ring) moieties, which are critical for their antitumor activity .

This compound is hypothesized to belong to the "enmein-type" subclass, characterized by a twist-boat B-ring conformation and C-19 oxygenation. Its synthesis involves intricate radical cascade reactions and stereoselective transformations, as seen in related compounds like ludongnin C .

Properties

Molecular Formula

C21H30O5

Molecular Weight

362.5 g/mol

IUPAC Name

(1'S,3S,3aR,4R,6'S,7aR,9'R,10'S)-3-methoxy-7a,10'-dimethylspiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione

InChI

InChI=1S/C21H30O5/c1-12-13-5-6-14-20(11-26-18(23)21(14,9-13)16(12)22)8-4-7-19(2)10-25-17(24-3)15(19)20/h12-15,17H,4-11H2,1-3H3/t12-,13+,14-,15+,17-,19-,20+,21-/m0/s1

InChI Key

YPVJSAYFTDREBJ-ADEJXDBKSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]5([C@H]4[C@H](OC5)OC)C)COC(=O)[C@]3(C2)C1=O

Canonical SMILES

CC1C2CCC3C4(CCCC5(C4C(OC5)OC)C)COC(=O)C3(C2)C1=O

Origin of Product

United States

Chemical Reactions Analysis

Contextual Insights from Structurally Related Compounds

The term "ludongnin" appears in the context of ent-kauranoid diterpenoids, which are bioactive natural products. For example:

  • Ludongnin C (mentioned in ) is a C-19 oxygenated enmein-type ent-kauranoid synthesized via a Ni-catalyzed decarboxylative cyclization/radical-polar crossover/C-acylation cascade. Its synthesis involves:

    • Key Reaction : Radical-mediated formation of a tetrahydrofuran (THF) ring.

    • Mechanism : A tertiary acid undergoes decarboxylative cyclization, followed by radical-polar crossover and C-acylation (Fig. 2a in ).

While ludongnin C shares structural motifs with other ent-kauranoids (e.g., macrocalyxoformins A/B), no analogous reactions or data exist for "ludongnin H" in the literature reviewed.

General Reactivity of ent-Kauranoids

ent-Kauranoids typically exhibit reactivity patterns influenced by their oxygenated functional groups:

Functional Group Reactivity Example Reactions
α,β-Unsaturated ketones Prone to conjugate additions (e.g., Michael additions) or reductions.Stereoselective 1,2- or 1,4-reductions using hydride donors .
Epoxides Ring-opening under acidic or nucleophilic conditions.Not observed in the provided ludongnin C synthesis .
Ester groups Hydrolysis or transesterification under basic/acidic conditions.Cleavage of ester bonds during retrosynthetic planning .

Critical Data Gaps for this compound

The absence of peer-reviewed studies on this compound precludes the inclusion of:

  • Experimental reaction schemes (e.g., oxidation, reduction, or enzymatic transformations).

  • Spectroscopic data (NMR, MS, IR).

  • Thermodynamic or kinetic parameters (e.g., activation energy, reaction rates).

Recommendations for Further Research

To address this gap, future studies should:

  • Validate the existence and structure of this compound via isolation or total synthesis.

  • Characterize its reactivity using standardized protocols (e.g., stability under varying pH, redox conditions).

  • Compare its bioactivity with related ent-kauranoids like ludongnin C or macrocalyxoformins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural features and biological activities of ludongnin H analogs:

Compound Core Structure Key Modifications Antitumor Activity (IC₅₀, μM) Key References
This compound Tetracyclic ent-kaurane C-19 oxygenated, α-methylenecyclopentanone Data not explicitly provided
Ludongnin C Tetracyclic ent-kaurane C-19 oxygenated, β-lactone E-ring 27.14 ± 3.43 (HepG2)
Macrocalyxoformin B Tetracyclic ent-kaurane C-19 oxygenated, α-methylenecyclopentanone 0.5–5.0 (multiple cell lines)
Macrocalyxoformin A Tetracyclic ent-kaurane C-19 oxygenated, reduced D-ring ketone Weak activity
Ludongnin J 6,7-seco-7,20-olide ent-kaurane C-6/C-19 tetrahydrofuran ring 27.14 ± 3.43 (HepG2)

Key Findings

Role of the α-Methylenecyclopentanone (D-Ring Ketone): Macrocalyxoformin B, which retains the α-methylenecyclopentanone moiety, exhibits potent antitumor activity (IC₅₀: 0.5–5.0 μM) across multiple cancer cell lines. In contrast, macrocalyxoformin A, lacking this ketone due to D-ring reduction, shows negligible activity . This highlights the ketone’s role as a pharmacophore for cytotoxicity. Ludongnin C, which features a β-lactone E-ring instead of the α-methylenecyclopentanone, retains moderate activity (IC₅₀: 27.14 μM), suggesting that alternative oxygenated rings can partially compensate .

Impact of C-19 Oxygenation: C-19 oxygenation is a hallmark of enmein-type ent-kauranoids and is critical for bioactivity.

Steric and Electronic Effects of Substituents:

  • Ludongnin J, with a unique 6,7-seco-7,20-olide structure and tetrahydrofuran ring, demonstrates that steric hindrance from additional rings (e.g., E1/E2 THF rings) can modulate activity. Its IC₅₀ matches ludongnin C, implying that ring strain or conformational flexibility may influence potency .

Synthetic Challenges and Strategies: The synthesis of this compound analogs requires precise control over radical-polar crossover (RRPCO) and decarboxylative cyclization cascades. For example, the use of NiBr₂·DME and Zn as catalysts enables efficient construction of bicyclo[3.2.1]octane cores, a common feature in ent-kauranoids . Steric hindrance at reacting carbon centers (e.g., γ-quaternary carbons in α,β-unsaturated esters) often impedes decarboxylative Giese reactions, necessitating tailored radicophiles or alternative pathways .

Mechanistic Insights

  • Antitumor Mechanism: The α-methylenecyclopentanone group in macrocalyxoformin B and this compound likely reacts with cellular thiols (e.g., glutathione) via Michael addition, inducing oxidative stress and apoptosis .
  • Synthetic Relevance: The ketone’s electrophilicity is exploited in conjugate additions (e.g., allyl cuprate to α,β-unsaturated lactones) to install stereochemistry at C9–C10 .

Q & A

How should researchers formulate a focused research question on Ludongnin H?

  • Methodological Answer : A strong research question must be specific, feasible, and grounded in existing literature. Use frameworks like FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality . For example:
  • Specify variables (e.g., "How does this compound affect [specific biochemical pathway] under [defined conditions]?").
  • Avoid overly broad questions; narrow the scope using PICO (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies .
  • Validate the question through a systematic literature review to identify gaps .

Q. What background research is essential before designing experiments with this compound?

  • Methodological Answer : Conduct a structured literature review focusing on:
  • Key properties of this compound (e.g., molecular structure, known interactions) using primary sources like peer-reviewed journals .
  • Existing methodologies (e.g., chromatography, spectroscopy) for isolating or analyzing this compound .
  • Use advanced database searches (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND [mechanism/application]") to refine results .

Q. How to design experiments to investigate this compound’s mechanisms of action?

  • Methodological Answer :
  • Define independent variables (e.g., dosage, temperature) and dependent variables (e.g., enzyme inhibition rates) explicitly .
  • Include controls (e.g., negative/positive controls for bioactivity assays) to isolate this compound’s effects .
  • Pilot studies are critical to optimize protocols (e.g., solvent compatibility, stability tests) before full-scale trials .

Q. What are best practices for documenting experimental data on this compound?

  • Methodological Answer :
  • Use electronic lab notebooks (ELNs) for real-time data entry, ensuring timestamps and version control .
  • Tabulate raw data (e.g., spectral peaks, biological replicates) in appendices, with processed data (e.g., statistical averages) in the main text .
  • Cross-reference datasets with metadata (e.g., equipment calibration logs, batch numbers of reagents) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported bioactivity across studies?

  • Methodological Answer :
  • Perform sensitivity analyses to identify variables causing discrepancies (e.g., purity levels, assay protocols) .
  • Apply principal contradiction analysis to determine if conflicting results arise from methodological differences (e.g., in vitro vs. in vivo models) or intrinsic compound variability .
  • Replicate experiments under standardized conditions and compare outcomes using meta-analysis tools .

Q. What strategies optimize reproducibility in this compound research?

  • Methodological Answer :
  • Publish detailed protocols (e.g., step-by-step synthesis, purification criteria) in supplementary materials .
  • Use reference standards (e.g., commercially available this compound samples) to calibrate experiments across labs .
  • Share raw data and code repositories (e.g., GitHub, Zenodo) to enable independent verification .

Q. How to integrate cross-disciplinary approaches (e.g., computational modeling) in this compound studies?

  • Methodological Answer :
  • Combine molecular docking simulations with wet-lab validation to predict and test binding affinities .
  • Leverage multi-omics data (e.g., transcriptomics, metabolomics) to map this compound’s systemic effects .
  • Collaborate with statisticians to design hybrid methodologies (e.g., Bayesian inference for dose-response modeling) .

Q. How to evaluate methodological limitations in existing this compound studies?

  • Methodological Answer :
  • Conduct critical appraisal using tools like CASP (Critical Appraisal Skills Programme) to assess bias risks (e.g., sample size adequacy, blinding) .
  • Compare experimental conditions (e.g., pH, solvent systems) against pharmacopeial guidelines for compound stability .
  • Address gaps through triangulation (e.g., corroborating HPLC data with NMR spectra) .

Data Presentation and Publication Guidelines

  • Tables and Figures :
    • Use tables to summarize dose-dependent effects or structural analogs of this compound .
    • Figures should highlight trends (e.g., time-course assays, structural interactions) with error bars for variability .
  • Manuscript Structure :
    • Follow IMRaD (Introduction, Methods, Results, Discussion) format, emphasizing reproducibility in Methods .
    • Discuss unresolved questions (e.g., "Why does this compound exhibit species-specific toxicity?") in the Conclusion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.